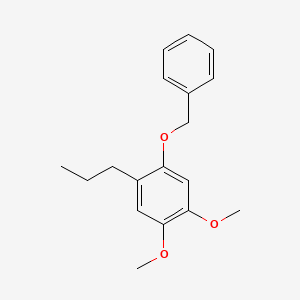![molecular formula C14H12O8 B12577904 3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid CAS No. 195143-79-4](/img/structure/B12577904.png)
3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid: is a complex organic compound with significant biochemical properties It is a derivative of benzoic acid, characterized by multiple hydroxyl groups and a methoxy linkage to another phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid typically involves the esterification of gallic acid derivatives with appropriate phenolic compounds. One common method includes the reaction of 3,4,5-trihydroxybenzoic acid with 3,5-dihydroxy-4-methoxybenzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures. For instance, whole cell cultures of specific bacteria can be employed to catalyze the esterification reaction, yielding the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Acts as a standard in analytical chemistry for calibration purposes.
Biology:
- Investigated for its antioxidant properties, which can protect cells from oxidative stress.
- Studied for its potential role in modulating enzyme activities.
Medicine:
- Explored for its anti-inflammatory and antimicrobial properties.
- Potential applications in developing new therapeutic agents for various diseases.
Industry:
- Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.
- Employed in the food industry as a natural preservative .
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage to cells. It also interacts with various molecular targets, including enzymes and receptors, modulating their activities and pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Gallic Acid: Another trihydroxybenzoic acid with similar antioxidant properties.
Protocatechuic Acid: A dihydroxybenzoic acid known for its antimicrobial and anti-inflammatory effects.
Syringic Acid: A methoxybenzoic acid with antioxidant and potential anticancer properties.
Uniqueness: 3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid stands out due to its unique combination of hydroxyl and methoxy groups, enhancing its antioxidant capacity and making it a versatile compound for various applications .
Properties
CAS No. |
195143-79-4 |
|---|---|
Molecular Formula |
C14H12O8 |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
3,5-dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C14H12O8/c15-8-1-6(2-9(16)12(8)19)5-22-13-10(17)3-7(14(20)21)4-11(13)18/h1-4,15-19H,5H2,(H,20,21) |
InChI Key |
CCIXNZHGCPWAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)COC2=C(C=C(C=C2O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)
![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
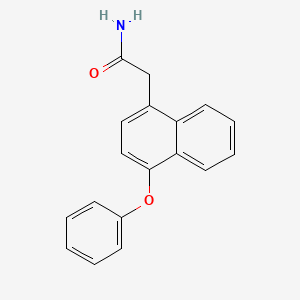
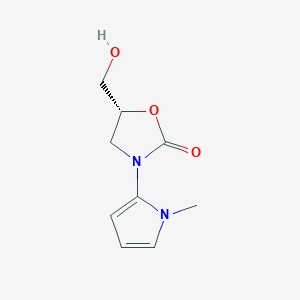
![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)
![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
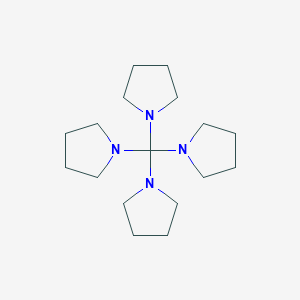
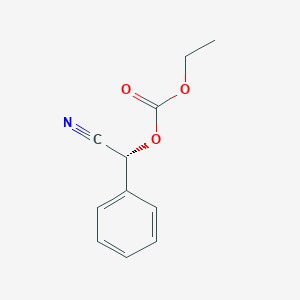
![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)
